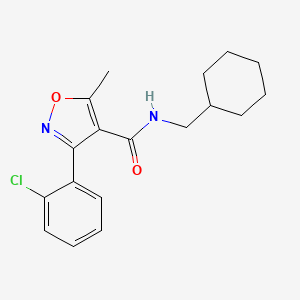
N-(2-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine
描述
N-(2-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine, also known as AG1478, is a synthetic small molecule inhibitor that is commonly used in scientific research to inhibit the activity of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that is commonly overexpressed in many types of cancer, making it a promising target for cancer therapy. AG1478 has been shown to effectively inhibit EGFR activity in vitro and in vivo, making it a valuable tool for studying the role of EGFR in cancer biology.
作用机制
N-(2-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine inhibits the activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of cell proliferation and survival. N-(2-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine has been shown to be highly selective for EGFR, with little to no activity against other receptor tyrosine kinases.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine has been shown to effectively inhibit the growth of cancer cells in vitro and in vivo. In addition to its anti-proliferative effects, N-(2-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine has also been shown to induce apoptosis (programmed cell death) in cancer cells. N-(2-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
实验室实验的优点和局限性
One advantage of using N-(2-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine in lab experiments is its high selectivity for EGFR, which allows researchers to study the specific role of EGFR in cancer biology. Another advantage is its ability to inhibit EGFR activity in vivo, which allows researchers to study the effects of EGFR inhibition on tumor growth and metastasis. However, one limitation of using N-(2-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine is its relatively low potency compared to other EGFR inhibitors. This may require higher concentrations of N-(2-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine to achieve the desired level of EGFR inhibition, which could potentially lead to off-target effects.
未来方向
There are several future directions for the use of N-(2-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine in scientific research. One potential direction is the development of combination therapies that target EGFR and other signaling pathways involved in cancer progression. Another direction is the development of more potent and selective EGFR inhibitors that could potentially be used in clinical trials. Additionally, N-(2-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine could be used to study the role of EGFR in other cellular processes, such as wound healing and tissue regeneration.
科学研究应用
N-(2-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine is commonly used in scientific research to inhibit the activity of EGFR in vitro and in vivo. This allows researchers to study the role of EGFR in cancer biology and to develop new therapies that target EGFR. N-(2-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine has been shown to effectively inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
N-(2-methoxyphenyl)-2-(trifluoromethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c1-23-13-9-5-4-8-12(13)20-14-10-6-2-3-7-11(10)21-15(22-14)16(17,18)19/h2-9H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFLAYJITUVGEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-fluoro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B4649011.png)
![ethyl 5-benzyl-2-[({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4649015.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-iodo-4-methoxybenzamide](/img/structure/B4649020.png)

![2-[(3-methyl-1-benzofuran-2-yl)carbonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4649035.png)
![N-(4-chlorophenyl)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4649051.png)
amine dihydrochloride](/img/structure/B4649055.png)
![1-[(1-{6-[benzyl(methyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B4649061.png)

![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B4649072.png)
![2-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4649075.png)
![3-({[2-(dimethylamino)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4649101.png)

![7-(2-furyl)-2-mercapto-1-(2-methylphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4649109.png)